1-Isocyano-3,5-dimethyladamantane
Description
Overview of Adamantane (B196018) Derivatives in Contemporary Chemical Research
Adamantane, a tricyclic hydrocarbon with a diamondoid structure, has captivated chemists since its discovery in petroleum in 1933. wikipedia.org Its rigid, stress-free, and symmetrical cage-like structure provides a unique scaffold for a wide range of chemical modifications. wikipedia.orgyoutube.com
Structural Peculiarities and Stereochemical Considerations of Adamantane Cages
The adamantane molecule is composed of three fused cyclohexane (B81311) rings in the chair conformation, resulting in a highly symmetrical and rigid structure. youtube.com This rigidity minimizes ring strain, making adamantane the most stable isomer of C₁₀H₁₆. wikipedia.org The carbon atoms in adamantane can be classified into two types: four bridgehead (methine) carbons and six methylene (B1212753) carbons. This distinct arrangement of atoms within the adamantane cage leads to interesting stereochemical properties. For instance, the introduction of different substituents at each of the four bridgehead positions can lead to chiral adamantane derivatives. wikipedia.org Although adamantane itself is achiral due to its multiple planes of symmetry, disubstitution at specific positions, such as the remote methylene carbons, can also induce chirality.
Significance of Adamantane Functionalization in Organic Synthesis and Materials Science
The ability to functionalize the adamantane scaffold has led to its application in diverse fields, including medicinal chemistry, polymer science, and nanotechnology. wikipedia.orgresearchgate.netnih.gov In organic synthesis, adamantane derivatives serve as valuable building blocks for more complex molecules. The functionalization of adamantane can be achieved through various methods, including radical reactions and catalytic processes, allowing for the introduction of a wide array of functional groups. researchgate.netrsc.orgthieme-connect.com This versatility has enabled the synthesis of adamantane-containing compounds with specific biological activities. nih.gov In materials science, the incorporation of the bulky and rigid adamantane cage into polymers can enhance their thermal stability and mechanical properties. wikipedia.org Furthermore, the unique structure of adamantane allows for its use in the development of novel materials, such as drug delivery systems and molecular self-assembly structures. wikipedia.orgnih.govpensoft.net
The Role of Isocyanides in Modern Synthetic Chemistry
Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the connectivity -N≡C.
Historical Development and Evolution of Isocyanide Chemistry
The history of isocyanide chemistry dates back to 1859 when Lieke synthesized the first isocyanide, allyl isocyanide. nih.govkirj.ee For nearly a century, the field saw limited progress due to the notoriously unpleasant odor of many volatile isocyanides and the lack of efficient synthetic methods. nih.govkirj.ee A significant breakthrough occurred in 1958 when Ivar Ugi and his colleagues developed methods for preparing isocyanides by dehydrating formamides, making them more accessible for research. kirj.ee This development, coupled with the discovery of the Ugi four-component reaction (U-4CR) a year later, marked a new era in isocyanide chemistry. nih.govkirj.ee The U-4CR, a one-pot reaction involving an amine, a carbonyl compound, a suitable acid, and an isocyanide, proved to be a highly versatile method for generating molecular diversity. nih.gov
Isocyanides as Versatile Building Blocks in Multicomponent Reactions
Isocyanides are exceptionally versatile building blocks in multicomponent reactions (MCRs), which are reactions where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials. frontiersin.orgresearchgate.net The unique reactivity of the isocyanide functional group, which can react with both nucleophiles and electrophiles at the same carbon atom, is central to its utility in MCRs. acs.org This dual reactivity allows for the construction of complex molecular scaffolds with high efficiency and atom economy. frontiersin.org The Passerini and Ugi reactions are the most prominent examples of isocyanide-based MCRs, enabling the rapid synthesis of diverse libraries of compounds, which is particularly valuable in drug discovery. frontiersin.orgmdpi.com
Positioning of 1-Isocyano-3,5-dimethyladamantane within Adamantane and Isocyanide Chemistry
This compound is a specialized organic compound that merges the structural features of both adamantane and isocyanide chemistry. The presence of the adamantane cage provides a rigid, lipophilic, and three-dimensional framework, while the isocyanide group offers a reactive handle for a variety of chemical transformations, particularly multicomponent reactions. acs.org This compound can be synthesized from 1,3-dimethyladamantane (B135411) through a series of reactions. chemicalbook.comchemicalbook.com The synthesis of related adamantyl isocyanides has been achieved through methods such as the dehydration of formamides or the reaction of an amine with chloroform (B151607) and a base. rsc.orgmdpi.com The combination of the bulky, sterically hindered adamantane moiety with the reactive isocyanide functionality makes this compound a unique building block for the synthesis of novel and complex organic molecules with potential applications in medicinal chemistry and materials science.
Interactive Data Tables
Properties of Adamantane and its Derivatives
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Feature |
| Adamantane | C₁₀H₁₆ | 136.24 | 270 | Parent diamondoid structure wikipedia.org |
| 1,3-Dimethyladamantane | C₁₂H₂₀ | 164.29 | - | Liquid at room temperature sigmaaldrich.com |
| 1-Bromo-3,5-dimethyladamantane (B142378) | C₁₂H₁₉Br | 243.18 | - | Intermediate for further synthesis chemicalbook.com |
| N-(3,5-Dimethyladamantan-1-yl)formamide | C₁₃H₂₁NO | 207.31 | - | Precursor to the isocyanide chemicalbook.com |
| This compound | C₁₃H₁₉N | 189.30 | - | Combines adamantane and isocyanide features |
Key Multicomponent Reactions Involving Isocyanides
| Reaction | Components | Product | Significance |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | First isocyanide-based MCR discovered mdpi.com |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Highly versatile for creating diverse compound libraries nih.govmdpi.com |
Unique Structural Features Conferred by the 3,5-Dimethyladamantyl Scaffold
The 3,5-dimethyladamantyl group provides a unique set of structural characteristics to the isocyanide molecule. The adamantane core itself is a highly rigid, diamondoid structure, which locks the geometry of the substituent attached to it. This rigidity minimizes conformational flexibility, which can be highly advantageous in designing molecules for specific biological targets.
Key structural features include:
Steric Bulk: The adamantane cage is exceptionally bulky. This steric hindrance can influence the reactivity of the isocyanide group and can also be used to create specific three-dimensional arrangements in larger molecules or metal complexes.
Lipophilicity: The hydrocarbon nature of the adamantane cage, enhanced by the two methyl groups, significantly increases the molecule's lipophilicity (fat-solubility). mdpi.com This property is crucial in medicinal chemistry as it can affect how a molecule is absorbed, distributed, and metabolized in biological systems.
Three-Dimensionality: Unlike flat aromatic rings, the adamantane scaffold is distinctly three-dimensional. This allows for the creation of molecules with well-defined shapes that can fit into the three-dimensional active sites of enzymes or receptors.
Chemical and Thermal Stability: The adamantane structure is known for its high thermal stability and chemical inertness under many conditions. This robustness is conferred to the molecules that contain it.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| LogP | 3.26 |
| Rotatable Bonds | 1 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Characteristic Feature |
|---|---|
| Infrared (IR) Spectroscopy | Sharp absorption band for the N≡C stretch at 2100–2150 cm⁻¹ |
| ¹H NMR (CDCl₃, 600 MHz) | Methyl groups: δ 1.02 ppm (singlet, 6H) |
| ¹³C NMR (CDCl₃, 151 MHz) | Isocyano carbon: δ 124.7 ppm |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak (m/z) at 189.30 (calculated for C₁₃H₁₉N) |
Rationale for Focused Academic Inquiry into this Specific Isocyanide Derivative
The academic interest in this compound stems primarily from its utility as a specialized building block in organic synthesis and medicinal chemistry. The combination of the reactive isocyanide group and the unique adamantane scaffold makes it a target for focused research.
The primary drivers for its investigation include:
Medicinal Chemistry Applications: The compound serves as a precursor for synthesizing potential therapeutic agents. A significant area of research is its use in developing inhibitors of human soluble epoxide hydrolase (hsEH), an enzyme implicated in the metabolism of fatty acids that regulate blood pressure and inflammation. By inhibiting hsEH, these derivatives could have applications in treating cardiovascular and inflammatory diseases.
Role in Multicomponent Reactions: Isocyanides are well-known participants in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. mdpi.com The steric bulk of the 3,5-dimethyladamantyl group can influence the stereochemical outcome of these reactions, providing a pathway to novel molecular architectures.
Synthesis of Novel Materials and Ligands: The isocyanide functional group can act as a ligand, binding to transition metals to form stable complexes. escholarship.org The properties of these metal complexes, such as their catalytic activity or photophysical properties, are directly influenced by the steric and electronic nature of the isocyanide ligand. The bulky 3,5-dimethyladamantyl group can be used to create coordinatively unsaturated metal centers or to stabilize reactive species. escholarship.org
Intermediate for Biologically Active Compounds: The compound is a key intermediate in the synthesis of other adamantane derivatives. The isocyano group can be converted into various other functional groups, such as amines or ureas, allowing for the creation of a library of adamantane-containing compounds for biological screening.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyano-3,5-dimethyladamantane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-4-10-5-12(2,7-11)9-13(6-10,8-11)14-3/h10H,4-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMCNYSBDIUZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)[N+]#[C-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Isocyano 3,5 Dimethyladamantane
Precursor Synthesis and Functionalization of 3,5-Dimethyladamantane
The journey to the target isocyanide begins with the synthesis of its key amine precursor, 1-amino-3,5-dimethyladamantane, and the regioselective functionalization of the dimethyladamantane skeleton.
1-Amino-3,5-dimethyladamantane, also known as memantine (B1676192), is a critical intermediate. Several synthetic pathways have been developed to produce this precursor, often starting from 1,3-dimethyladamantane (B135411).
One established method involves the bromination of 1,3-dimethyladamantane, followed by a Ritter-type reaction with acetonitrile (B52724) in sulfuric acid to yield the N-acetylated intermediate, 1-acetamido-3,5-dimethyladamantane. Subsequent hydrolysis of the acetyl group with a strong base like sodium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol affords the desired 1-amino-3,5-dimethyladamantane.
Another route utilizes the Ritter reaction under different conditions, reacting 1,3-dimethyladamantane with tert-butyl alcohol and acetonitrile in the presence of sulfuric acid. wikipedia.org This forms the 1-acetamido-3,5-dimethyladamantane intermediate, which is then hydrolyzed to the free amine. wikipedia.org
Table 1: Comparison of Synthetic Routes to 1-Amino-3,5-dimethyladamantane
| Starting Material | Key Reagents | Intermediate | Key Advantages/Disadvantages |
| 1,3-Dimethyladamantane | 1. Bromine2. Acetonitrile, Sulfuric Acid3. Sodium Hydroxide | 1-Bromo-3,5-dimethyladamantane (B142378), then 1-Acetamido-3,5-dimethyladamantane | Multi-step process; involves handling of liquid bromine. |
| 1,3-Dimethyladamantane | 1. Formamide (B127407), Nitric Acid2. Hydrochloric Acid | N-Formyl-1-amino-3,5-dimethyladamantane | High overall yield (83%); simpler two-step procedure. iitk.ac.in |
| 1,3-Dimethyladamantane | 1. tert-Butyl Alcohol, Acetonitrile, Sulfuric Acid2. Alkali | 1-Acetamido-3,5-dimethyladamantane | Practical method yielding the acetamido intermediate. wikipedia.org |
The synthesis of the 1-amino precursor relies on the inherent reactivity of the adamantane (B196018) cage. The adamantane skeleton's bridgehead positions (tertiary carbons) are the most reactive sites for electrophilic substitution. In 3,5-dimethyladamantane, the C1 and C7 positions are electronically activated and sterically accessible.
The conversion of 1,3-dimethyladamantane to 1-bromo-3,5-dimethyladamantane is a prime example of this regioselectivity. The reaction proceeds by placing the bromo group specifically at one of the unoccupied bridgehead positions (C1 or C7), which are equivalent. Similarly, direct amination via formylation also occurs regioselectively at the C1 position, leading to the formation of N-formyl-1-amino-3,5-dimethyladamantane. iitk.ac.innih.gov This predictable functionalization is crucial for ensuring the correct substitution pattern in the precursor molecule.
Isocyanide Formation Strategies
With the amine precursor in hand, the next critical phase is the conversion of the amino group into the isocyanide functionality.
A common and practical method for preparing isocyanides is the dehydration of N-substituted formamides. nih.govresearchgate.net This two-step approach first involves the formylation of the primary amine (1-amino-3,5-dimethyladamantane) to yield N-formyl-1-amino-3,5-dimethyladamantane. iitk.ac.in
This formamide intermediate is then dehydrated using a suitable agent. Phosphorus oxychloride (POCl₃) is one of the most practical and frequently used reagents for this transformation, typically in the presence of a base like a tertiary amine to neutralize the generated acid. nih.govresearchgate.net Other dehydrating agents such as phosgene, diphosgene, and tosyl chloride can also be employed. nih.govorganic-chemistry.org The reaction must be carefully controlled to prevent hydrolysis of the resulting isocyanide, which is sensitive to acidic conditions. nih.gov
One-pot syntheses are highly valued for their efficiency. The Hofmann isocyanide synthesis, also known as the carbylamine reaction, provides a direct, one-pot conversion of primary amines to isocyanides. wikipedia.orgvedantu.combyjus.com
This reaction involves treating the primary amine, in this case, 1-amino-3,5-dimethyladamantane, with chloroform (B151607) (CHCl₃) and a strong base, such as alcoholic potassium hydroxide (KOH). vedantu.combyjus.com The mechanism proceeds through the formation of a highly reactive dichlorocarbene (B158193) (:CCl₂) intermediate, which is generated from the reaction of chloroform with the base. byjus.com The nucleophilic amine attacks the dichlorocarbene, and subsequent elimination steps result in the formation of the isocyanide. byjus.com This method is notable for producing isocyanides with a characteristic and potent odor, which historically served as a qualitative test for primary amines. byjus.comquora.com
The yield and purity of the final isocyanide product are highly dependent on the reaction conditions. Research into the synthesis of similar adamantyl isocyanides has demonstrated that careful selection of the base and solvent system is critical for maximizing yield. mdpi.com
In the Hofmann isocyanide synthesis of 1-(1-isocyanoethyl)adamantane, a study revealed that the choice of base significantly impacts the outcome. While reactions with lithium hydroxide (LiOH) did not proceed, and sodium hydroxide (NaOH) or potassium hydroxide (KOH) gave moderate results, the use of potassium tert-butoxide (t-BuOK) led to the highest yield (92%). mdpi.com This was attributed to the better solubility of t-BuOK in the chosen solvent system. mdpi.com
The solvent also plays a crucial role. A mixture of dichloromethane (B109758) and tert-butanol (B103910) (1:1) was found to be an effective medium for the reaction. mdpi.com Furthermore, the reaction could be efficiently conducted at room temperature (20 °C), as increasing the temperature to 40 °C did not offer a significant improvement in yield. mdpi.com These findings underscore the importance of optimizing reaction parameters to enhance the efficiency of isocyanide synthesis.
Advanced Synthetic Techniques
Modern organic synthesis has moved beyond traditional batch methods to embrace technologies that offer greater control, safety, and efficiency. For a specialized compound such as 1-isocyano-3,5-dimethyladamantane, these advanced techniques are crucial for enabling its potential applications through reliable and scalable production.
Continuous flow chemistry represents a significant paradigm shift from traditional batch processing. In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This methodology offers numerous advantages for the synthesis of isocyanides, which are often noted for their instability and powerful, unpleasant odors. While specific research detailing a continuous flow synthesis for this compound is not extensively published, the principles of flow chemistry are highly applicable and offer a clear path toward its scalable production.
Advantages of Flow Chemistry for Isocyanide Synthesis:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is particularly beneficial for handling potentially unstable isocyanide intermediates and toxic reagents.
Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields.
Rapid Optimization: The continuous nature allows for rapid screening of reaction conditions, significantly shortening process development time.
Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering-up" (running multiple systems in parallel), which is often more straightforward and predictable than scaling up large batch reactors.
| Starting Material | Key Steps | Overall Yield | Key Advantages for Scalability | Reference |
|---|---|---|---|---|
| 1,3-Dimethyladamantane | 1. Reaction with formamide and nitric acid to form N-formyl intermediate. 2. Hydrolysis with aqueous HCl. | 83% | Two-step, one-pot procedure; uses economical materials; reduced preparation time. | acs.orgnih.gov |
| 1-Bromo-3,5-dimethyladamantane | 1. Reaction with acetonitrile and H₂SO₄ (Ritter reaction) to form N-acetyl intermediate. 2. Alkaline hydrolysis. | Relatively low | A common but less efficient route with safety concerns at high temperatures. | acs.org |
| 1-Chloro-3,5-dimethyladamantane | 1. Reaction with formamide to form N-formyl intermediate. 2. Hydrolysis with concentrated HCl. | ~72.5% (overall from chloro-derivative) | High purity product (99.99% by GC). | acs.org |
Adapting such a batch process to a continuous flow system would involve designing specific reactor modules for the formylation and subsequent hydrolysis steps, potentially enabling even greater efficiency and safety for large-scale manufacturing.
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound and its precursors can be evaluated through this lens to identify more sustainable and environmentally benign methodologies.
Key Green Chemistry Principles Applied to Adamantane Synthesis:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The two-step synthesis of memantine from 1,3-dimethyladamantane is more atom-economical than older routes that begin with bromination, as it avoids the introduction and subsequent removal of bromine. nih.govwikipedia.org
Designing Safer Syntheses: Methodologies should aim to use and generate substances with minimal toxicity. A significant improvement in the synthesis of memantine was the replacement of highly corrosive and oxidizing concentrated sulfuric acid in the Ritter reaction with phosphoric acid, which avoids the formation of bromine and SO₂ byproducts. google.comgoogle.com Furthermore, new methods for synthesizing adamantyl isocyanides have been developed that avoid highly toxic reagents like phosphorus oxychloride (POCl₃) and triphosgene.
Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary wherever possible and innocuous when used. Industrial processes for memantine have been optimized to replace hazardous solvents like chloroform with less toxic alternatives such as dichloromethane or to use water as the solvent for recrystallization, making the process more environmentally friendly and cost-effective. google.com
Energy Efficiency: Energy requirements should be minimized. Optimized procedures for memantine synthesis now operate at moderate temperatures (e.g., 85°C) for shorter durations (e.g., 2 hours), a significant improvement over older methods that required prolonged heating at very high temperatures (e.g., >190°C) or cooling for extended periods. google.comtandfonline.com
The following table provides a qualitative green chemistry assessment of different synthetic routes to 1-amino-3,5-dimethyladamantane, the key precursor.
| Synthetic Route Aspect | Traditional Method (e.g., Bromination/H₂SO₄) | Improved Method (e.g., One-Pot/HCl) | Green Advantage |
|---|---|---|---|
| Number of Steps | 3-4 steps | 2 steps (in one pot) | Waste prevention, higher efficiency. |
| Key Reagents | Br₂, H₂SO₄, NaOH, Diethylene glycol | Formamide, Nitric acid, HCl, Water | Avoids corrosive bromine and large excesses of sulfuric acid. |
| Solvents | Benzene, Dichloromethane | Dichloromethane, n-Hexane, Water | Avoidance of highly toxic benzene. |
| Energy Profile | High reflux temperatures (>190°C) | Moderate temperatures (85-105°C) | Reduced energy consumption. |
| Overall Yield | 54-77% | 83% | Better resource efficiency, less waste per kg of product. |
By applying these green chemistry principles, the synthesis of adamantane derivatives like this compound can become more sustainable, safer, and economically viable for industrial-scale production.
Reaction Pathways and Mechanistic Investigations of 1 Isocyano 3,5 Dimethyladamantane
Multicomponent Reactions (MCRs) Involving 1-Isocyano-3,5-dimethyladamantane
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in synthetic chemistry. The isocyano group of this compound is particularly well-suited for these transformations.
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent chemistry, involving the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. wikipedia.orgscience.org.ge This reaction is known for its high atom economy and the ability to generate complex molecules in a single step. wikipedia.org The general mechanism involves the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, forming a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and a Mumm rearrangement lead to the final α-acylamino amide product. wikipedia.org
In the context of this compound, its participation in the Ugi reaction allows for the incorporation of the bulky and lipophilic dimethyladamantyl group into peptide-like scaffolds. This is of significant interest in medicinal chemistry, as the adamantane (B196018) cage can enhance the pharmacological properties of a molecule. mdpi.com
Table 1: Representative Ugi Reaction with an Adamantane Component
| Reactant 1 | Reactant 2 | Reactant 3 | Isocyanide Component | Product |
| Isobutyl aldehyde | Benzylamine | Adamantane-1-carboxylic acid | Ethyl isocyanoacetate | N-(1-(benzylamino)-2-methylpropyl)-2-(adamantane-1-carboxamido)-3-ethoxy-3-oxopropanamide |
This table illustrates a typical Ugi reaction involving an adamantane-containing carboxylic acid. While not directly using this compound, it demonstrates the principle of incorporating the adamantane moiety via this reaction.
The Passerini three-component reaction is another fundamental isocyanide-based MCR, combining an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnih.gov The reaction is believed to proceed through a concerted mechanism where a hydrogen-bonded complex of the carboxylic acid and the carbonyl compound reacts with the isocyanide. nih.gov This leads to an imidate intermediate that undergoes a Mumm rearrangement to form the final product. nih.gov
Similar to the Ugi reaction, the participation of this compound in the Passerini reaction provides a direct route to molecules bearing the dimethyladamantyl group attached to a stereogenic center. The resulting α-acyloxy amides are valuable intermediates for the synthesis of various biologically active compounds. nih.gov
Table 2: General Passerini Reaction
| Reactant 1 (Carbonyl) | Reactant 2 (Carboxylic Acid) | Reactant 3 (Isocyanide) | Product Type |
| Aldehyde or Ketone | Carboxylic Acid | This compound | α-Acyloxy-N-(3,5-dimethyladamantan-1-yl)amide |
Three-component reactions involving isocyanides, activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD), and a third component can lead to the formation of cyclic structures. osti.gov These reactions are mechanistically diverse and can proceed through zwitterionic or concerted pathways. nih.gov For instance, the reaction of an isocyanide, DMAD, and C60 fullerene results in cyclopent-2-en-1-imino- and ketenimine methano beilstein-journals.orgfullerene derivatives. osti.gov While specific examples with this compound are not extensively documented in this exact context, the general reactivity pattern of isocyanides suggests its potential to participate in such cycloadditions. The electron-deficient nature of DMAD makes it a good Michael acceptor and a participant in cycloaddition reactions. nih.gov
Radical Reactivity of this compound
The isocyano group can also engage in radical reactions, providing an alternative pathway for the functionalization of this compound.
Radical species can add to the carbon atom of the isocyano group to form an imidoyl radical intermediate. nist.gov This intermediate can then undergo further reactions, such as hydrogen abstraction or cyclization. For example, the radical addition of thiols to isocyanides proceeds via a radical chain mechanism, where a thiyl radical adds to the isocyanide to form an imidoyl radical, which then abstracts a hydrogen atom from the thiol to yield a thioformimidate. nist.gov
Table 3: General Scheme for Radical Addition to an Isocyanide
| Reactant 1 | Reactant 2 | Intermediate | Product |
| Radical Species (E•) | This compound | Imidoyl Radical | 1,1-Addition Product |
Hydrogen atom transfer (HAT) is a fundamental process in radical chemistry, involving the abstraction of a hydrogen atom by a radical species. rsc.orgscripps.edu While the isocyano group itself is not directly involved in HAT, the adamantane core of this compound contains numerous C-H bonds that can be subject to HAT. Abstraction of a hydrogen atom from the adamantane cage would generate a tertiary adamantyl radical. The stability of this tertiary radical makes the adamantane scaffold susceptible to such reactions. These radical intermediates can then participate in various subsequent transformations, leading to functionalization of the adamantane core. The "philicity" of the abstracting radical, meaning its nucleophilic or electrophilic character, can influence the selectivity of the HAT process.
Formation of Adamantane-Containing Amides and Other Nitrogenous Compounds
The isocyano group of this compound is a valuable precursor for the synthesis of various nitrogen-containing compounds, most notably ureas and potentially amides through subsequent transformations. The carbon atom of the isocyanide group is highly reactive towards nucleophiles and can also undergo addition reactions.
One of the primary reaction pathways involves its interaction with amines. For instance, this compound reacts with aliphatic diamines or anilines containing fluorine or chlorine to yield urea (B33335) derivatives. These reactions are typically substitution or addition reactions where the amine adds across the isocyanide functionality.
While direct conversion of the isocyanide to an amide is a multi-step process, related adamantane derivatives are frequently used to synthesize N-adamantyl amides. For example, N-(adamantan-1-yl)amides can be synthesized in high yields (70–90%) by reacting 1-bromoadamantane (B121549) with carboxylic acid amides in the presence of manganese-based catalysts. researchgate.net Another method involves the reaction of adamantanes with nitric acid and amides like acetamide (B32628) to produce N-acetylaminoadamantane derivatives. researchgate.net These methods highlight the general utility of the adamantane scaffold in forming stable amide linkages, a strategy that could be conceptually applied following the conversion of the isocyano group to an amine.
Table 1: Synthesis of Adamantane-Containing Nitrogenous Compounds
| Starting Material | Reagent(s) | Product Type | Yield | Reference |
| This compound | Aliphatic diamines | Urea derivative | Not specified | |
| This compound | Fluorine or chlorine-containing anilines | 1,3-Disubstituted urea | Not specified | |
| 1-Bromoadamantane | Carboxylic acid amides, Mn catalyst | N-(Adamantan-1-yl)amide | 70-90% | researchgate.net |
| Adamantane | Nitric acid, Acetamide | 1-Acetylaminoadamantane | Not specified | researchgate.net |
Nucleophilic and Electrophilic Behavior of the Isocyano Group
The isocyanide group (–N≡C) is an ambidentate ligand, exhibiting both nucleophilic and electrophilic characteristics, which makes it a versatile functional group in organic synthesis. mdpi.com The terminal carbon atom has a lone pair of electrons and is formally electron-rich, making it a potent nucleophile. Conversely, the same carbon atom is susceptible to nucleophilic attack, especially when coordinated to a metal center.
Organometallic Reactions and Carbene Intermediates
The interaction of adamantyl isocyanides with organometallic complexes has been a subject of detailed mechanistic investigation, revealing complex reaction pathways that involve carbene intermediates. nih.govuni-saarland.de These reactions serve as models for fundamental chemical transformations like the Fischer-Tropsch process. nih.gov
A notable study investigated the reaction between adamantyl isocyanide (AdNC), a close structural analog of this compound, and a neutral Aluminium(I) complex, (MeNacNac)Al. nih.govuni-saarland.de This reaction did not stop at a simple coordination adduct but proceeded to form a trimerization product of the isocyanide. uni-saarland.de
Detailed mechanistic studies, including low-temperature NMR monitoring and quantum chemical calculations, provided strong evidence for the formation of carbene intermediates during the reaction sequence. nih.gov The researchers were able to trap a proposed carbene intermediate by reacting it with a molybdenum(0) complex, substantiating its transient existence. uni-saarland.de The formation of different products, including trimerization, tetramerization, and even pentamerization products with other isocyanides, underscores the delicate interplay of competing reaction pathways governed by the stability and reactivity of these carbene intermediates. nih.govuni-saarland.de
Table 2: Organometallic Reactions of Adamantyl Isocyanide
| Isocyanide | Organometallic Reagent | Key Product(s) | Mechanistic Insight | Reference |
| Adamantyl isocyanide (AdNC) | (MeNacNac)Al | Trimerization product ((amino)(imino) complex) | Evidence for carbene intermediates in the coupling mechanism. uni-saarland.de | nih.govuni-saarland.de |
| Adamantyl isocyanide (AdNC) | Carbene intermediate + Mo(0) complex | Trapped carbene-molybdenum(0) complex | Provided direct evidence for the formation of a carbene intermediate. uni-saarland.de | uni-saarland.de |
| Phenyl isocyanide (PhNC) | (MeNacNac)Al | Tri-, tetra-, and pentamerization products; Quinoline/indole heterocycles | Carbene identified as the key intermediate in chain growth. uni-saarland.de | nih.govuni-saarland.de |
These findings highlight that the organometallic chemistry of adamantyl isocyanides is rich and complex, with carbene species playing a pivotal role as key intermediates in C-C bond formation and molecular assembly. nih.gov
Applications in Advanced Organic Synthesis
1-Isocyano-3,5-dimethyladamantane as a Versatile Reagent
The reactivity of the isocyanide group in this compound allows it to participate in a wide array of chemical reactions, making it a powerful tool for synthetic chemists. Its utility is particularly evident in multicomponent reactions, which enable the rapid assembly of complex molecular architectures from simple starting materials in a single step.
Synthesis of Complex Heterocyclic Scaffolds
Isocyanides are well-established building blocks in the synthesis of heterocyclic compounds, primarily through their participation in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions. wikipedia.orgmdpi.commdpi.com These reactions are highly valued for their atom economy and ability to generate molecular diversity. The general principle of these reactions involves the reaction of an isocyanide, a carbonyl compound, an amine (in the Ugi reaction), and a carboxylic acid (in the Passerini reaction) to yield complex amide derivatives. wikipedia.orgmdpi.com
While specific examples detailing the use of this compound in the synthesis of a wide range of heterocycles are still emerging, the established reactivity of isocyanides in reactions like the Ugi-azide reaction to form tetrazoles suggests its potential in this area. rug.nlmdpi.comnih.govnih.gov The Ugi-azide reaction, a variation of the Ugi reaction, employs an azide (B81097) source in place of a carboxylic acid to produce 1,5-disubstituted-1H-tetrazoles. nih.gov The incorporation of the bulky 3,5-dimethyladamantyl group could lead to tetrazole derivatives with unique physical and biological properties.
Introduction of the Adamantyl Moiety into Novel Molecular Architectures
The adamantane (B196018) cage is a sought-after structural motif in medicinal chemistry and materials science due to its lipophilicity, rigidity, and unique steric bulk. The introduction of an adamantyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound serves as a direct and efficient reagent for incorporating the 3,5-dimethyladamantyl moiety into various molecular scaffolds.
The Passerini three-component reaction, for instance, which combines an isocyanide, a carbonyl compound, and a carboxylic acid, can be employed to introduce the adamantyl group, yielding α-acyloxy carboxamides. wikipedia.orgmdpi.com The variation of the carbonyl and carboxylic acid components allows for the creation of a diverse library of molecules featuring the 3,5-dimethyladamantyl group. nih.gov
Role in Derivatization and Functionalization Strategies
Beyond its application in multicomponent reactions, this compound and its derivatives are instrumental in various derivatization and functionalization strategies, enabling the synthesis of novel compounds with tailored properties.
Preparation of Novel Urea (B33335) Derivatives
The isocyanate group, which can be readily derived from the corresponding isocyanide, is a key functional group for the synthesis of urea derivatives. Research has demonstrated the synthesis of 1,3-disubstituted ureas from 1-isocyanato-3,5-dimethyladamantane. nih.govnih.gov These reactions typically involve the treatment of the isocyanate with various amines.
For example, the reaction of (±)-1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane with a range of fluorine- and chlorine-containing anilines, as well as with trans-4-amino-(cyclohexyloxy)benzoic acid, has been shown to produce a series of novel 1,3-disubstituted ureas with yields ranging from 29% to 74%. nih.gov These adamantyl-containing ureas are of significant interest due to their potential as inhibitors of human soluble epoxide hydrolase (hsEH). nih.govresearchgate.net
A one-step method for the synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane has also been developed, which upon reaction with aliphatic diamines, yields symmetrical 1,3-disubstituted ureas in good to excellent yields (63–99%). nih.gov
Table 1: Synthesis of 1,3-Disubstituted Ureas from Adamantane Isocyanates
| Isocyanate Precursor | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|
| (±)-1-[Isocyanato(phenyl)methyl]-3,5-dimethyladamantane | Fluorine/Chlorine Anilines | 1,3-Disubstituted Ureas | 29-74 | nih.gov |
| (±)-1-[Isocyanato(phenyl)methyl]-3,5-dimethyladamantane | trans-4-Amino-(cyclohexyloxy)benzoic acid | 1,3-Disubstituted Urea | - | nih.gov |
| 1-(Isocyanatomethyl)-3,5-dimethyladamantane | Aliphatic Diamines | Symmetrical 1,3-Disubstituted Diureas | 63-99 | nih.gov |
C-H Functionalization of Other Substrates Mediated by Adamantyl Isocyanides
While direct C-H functionalization mediated by this compound is an area of ongoing research, the broader class of adamantyl isocyanides has shown potential in such transformations. The unique electronic properties of the isocyanide group can influence the reactivity of adjacent C-H bonds, and the adamantyl cage can direct reactions to specific sites. The development of catalytic systems that can activate C-H bonds in the presence of adamantyl isocyanides could lead to novel and efficient methods for constructing complex molecules.
Catalytic Applications and Ligand Design
The steric and electronic properties of this compound make it an intriguing candidate for use as a ligand in transition metal catalysis. The bulky adamantyl group can provide a sterically demanding environment around the metal center, which can influence the selectivity and activity of the catalyst. The isocyanide group itself is a good π-acceptor, which can stabilize low-valent metal complexes.
The simultaneous presence of a phosphine (B1218219) and an isocyanide ligand on a palladium(II) center has been shown to enhance the stability of the resulting complexes due to a synergistic effect between the σ-donating phosphine and the π-accepting isocyanide. nih.gov This suggests that this compound could be a valuable component in the design of novel catalyst systems. For instance, palladium complexes bearing isocyanide ligands have been utilized in cross-coupling reactions. nih.govnih.gov The high steric demand of the isocyanide ligand can be crucial for the stability and efficiency of these catalysts. nih.gov
Enabling Ligand Architectures for Transition Metal Catalysis
The unique structural and electronic properties of this compound position it as a compelling ligand in the field of transition metal catalysis. Isocyanides are recognized as versatile C1 building blocks in organic synthesis and can function as surrogates for carbon monoxide in various cross-coupling reactions. vu.nlnih.gov The coordination of an isocyanide to a transition metal center significantly modifies the electronic distribution of the isocyano moiety, unlocking reaction pathways that are otherwise inaccessible. vu.nl
The catalytic utility of this compound is derived from two primary features: the reactive isocyanide group and the bulky, rigid adamantane cage. The isocyanide functional group can undergo 1,1-migratory insertion into activated metal-carbon or metal-heteroatom bonds, a fundamental step in many catalytic cycles, particularly those involving palladium. nih.gov This process facilitates the construction of complex nitrogen-containing molecules.
The adamantane scaffold imparts significant steric bulk, a critical parameter in ligand design that influences the selectivity and activity of a catalyst. nih.govcsic.es The rigid, three-dimensional structure of the 3,5-dimethyladamantyl group can create a well-defined steric environment around the metal center, which can control substrate approach and influence the stereochemical outcome of reactions. While research on 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), an adamantane-like phosphine, has demonstrated the effectiveness of the adamantane cage in forming stable and active water-soluble complexes with transition metals like ruthenium, the isocyanide variant offers different electronic properties and reactivity. nih.gov The combination of the adamantane cage's steric influence and the isocyanide's unique reactivity makes this compound a ligand with potential for developing novel catalytic transformations. vu.nlrsc.org
Table 1: Ligand Properties of this compound in Catalysis
| Property | Description | Relevance in Catalysis |
|---|---|---|
| Functional Group | Isocyanide (-N≡C) | Acts as a C1 synthon; can be inserted into metal-carbon/metal-heteroatom bonds; serves as a carbon monoxide substitute. vu.nlnih.gov |
| Key Structural Feature | 3,5-Dimethyladamantane Cage | Provides significant steric bulk and rigidity, influencing catalyst selectivity and stability. nih.gov |
| Coordination | Binds to transition metals (e.g., Pd, Ru) via the terminal carbon atom. vu.nlnih.gov | Alters the electronic properties of the isocyanide, enabling unique reactivity and facilitating catalytic cycles like imidoylative couplings. vu.nlnih.gov |
| Potential Applications | Palladium-catalyzed cross-couplings, multicomponent reactions (MCRs). vu.nlnih.gov | Enables rapid assembly of complex, nitrogen-containing molecular architectures. nih.gov |
Stereoselective Synthesis facilitated by Adamantane-Derived Chiral Auxiliaries (if applicable)
The application of this compound itself as a chiral auxiliary is not applicable. A chiral auxiliary is, by definition, an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The molecular structure of this compound is achiral as it possesses a plane of symmetry and lacks a stereogenic center; therefore, it cannot induce enantioselectivity.
However, the broader concept of using specifically designed chiral adamantane derivatives to facilitate stereoselective synthesis is a known strategy in organic chemistry. The rigid and well-defined adamantane skeleton makes it an attractive scaffold for the design of chiral auxiliaries and ligands. nih.gov Chirality can be introduced to the adamantane framework, for example, by creating 1,2-disubstituted adamantane derivatives, which are inherently chiral. nih.gov
Research has demonstrated the successful stereoselective synthesis of novel adamantane-substituted heterocycles, yielding specific (R)- and (S)-isomers. nih.gov These syntheses showcase that the adamantane framework can be effectively incorporated into chiral molecules and can influence the stereochemical course of reactions. Furthermore, studies have shown the transformation of existing chiral molecules, such as amino acid derivatives, into new adamantane-type compounds, highlighting the compatibility of the adamantane moiety with chiral structures. nih.govfrontiersin.org While this compound is not a chiral auxiliary, the synthesis of other chiral adamantane derivatives confirms their potential for use in asymmetric catalysis and stereoselective transformations. nih.govnih.gov
Coordination Chemistry of 1 Isocyano 3,5 Dimethyladamantane
1-Isocyano-3,5-dimethyladamantane as a Ligand
As a ligand, this compound is a strong σ-donor and a variable π-acceptor, a property common to many isocyanides. The carbon atom of the isocyanide group donates its lone pair to a metal center, forming a stable metal-carbon σ-bond. The degree of π-back-bonding from the metal's d-orbitals into the π* orbitals of the isocyanide ligand is sensitive to the electronic properties of the metal center and the other ligands present.
This compound can adopt several binding modes when coordinating to transition metals, largely influenced by the metal's coordination number and electronic state.
Terminal (η¹-C) Binding: The most common coordination mode is terminal binding, where the isocyanide carbon atom binds to a single metal center. This results in a nearly linear M-C-N-C arrangement. For two-coordinate complexes, such as those with gold(I), a linear geometry is expected. For instance, the gold(I) complex [Au(DMC)(PPh₃)] (where DMC is 1,3-dimethylcyanurate) exhibits a slightly distorted linear P-Au-N angle of 174.59(8)°, with the deviation from 180° attributed to steric effects. arabjchem.org A similar linear or near-linear geometry would be anticipated for complexes like [Au(CN-Ad(CH₃)₂)(L)]⁺. For four-coordinate, 16-electron complexes, such as those with palladium(II) or platinum(II), a square planar geometry is typical. rscf.rursc.org
Bridging (μ₂-C) Binding: Isocyanide ligands can also bridge two metal centers. In this mode, the isocyanide ligand interacts with two adjacent metal atoms, leading to a significant red-shift in the C≡N stretching frequency in the infrared (IR) spectrum. nih.gov This shift indicates enhanced π-back-donation from the d-orbitals of both metal centers into the isocyanide π* orbitals. nih.gov While not specifically documented for this compound, this mode is well-established for other isocyanides and is a possibility in polynuclear clusters.
The table below summarizes the expected coordination geometries for complexes with this ligand based on common transition metal ions.
| Metal Ion | Typical Oxidation State | Coordination Number | Expected Geometry |
| Au(I) | +1 | 2 | Linear |
| Pd(II) | +2 | 4 | Square Planar |
| Pt(II) | +2 | 4 | Square Planar |
| Cr(0), Mo(0), W(0) | 0 | 6 | Octahedral |
| Fe(0) | 0 | 5 | Trigonal Bipyramidal |
Table 1: Predicted coordination geometries of metal complexes with this compound based on analogous systems.
The 3,5-dimethyladamantyl substituent is exceptionally bulky, which exerts significant control over the coordination environment of the metal center.
Steric Influence: The sheer size of the adamantyl cage restricts the number of ligands that can fit around a metal center. This steric hindrance can prevent the formation of otherwise favorable, more highly coordinated species. For example, while six small isocyanide ligands can coordinate to a metal like chromium to form M(CNR)₆, it is likely that fewer this compound ligands could be accommodated. The bulkiness can also influence reaction rates and equilibria in ligand substitution processes. In square planar palladium(II) complexes, bulky ligands can affect the cis/trans isomerization. rscf.ru Furthermore, the steric demands of the ligand can cause distortions from ideal geometries, as seen in the bending of the P-Au-N angle in a gold(I) complex away from 180°. arabjchem.org
Electronic Influence: The primary electronic effect of the isocyanide ligand is its strong σ-donation. The adamantyl group, being an alkyl substituent, is electron-donating through an inductive effect. This enhances the electron density on the isocyanide carbon, making it a stronger σ-donor compared to aryl isocyanides. Stronger σ-donation leads to a more stable metal-ligand bond. The π-acceptor capability of the isocyanide is also modulated. Increased σ-donation to the metal raises the energy of the metal's d-orbitals, which can, in turn, facilitate stronger π-back-donation into the ligand's π* orbitals, provided the metal is in a suitable oxidation state (e.g., 0 or +1). This interplay of σ-donation and π-back-bonding is reflected in the C≡N stretching frequency (ν(CN)) in the IR spectrum of the complex.
Synthesis and Characterization of Metal Complexes
While specific synthetic procedures for complexes of this compound are not prevalent in the reviewed literature, methods can be inferred from the synthesis of complexes with other bulky isocyanides like tert-butyl isocyanide or xylyl isocyanide. rscf.rumdpi.com
The synthesis of metal-isocyanide complexes typically involves the reaction of a metal precursor with the isocyanide ligand in an appropriate solvent.
Palladium(II) Complexes: A common route to mixed-ligand palladium(II) complexes involves a two-step process. First, a chloro-bridged dimer like [Pd(μ-Cl)(Indenyl)]₂ is reacted with a phosphine (B1218219) ligand to break the bridge and form a monomeric intermediate. Subsequently, the isocyanide ligand is added to displace a remaining labile ligand or further coordinate to the metal center. mdpi.com For simple dihalide complexes, reacting a metal dihalide like PdCl₂ with two equivalents of the isocyanide ligand yields [PdCl₂(CNR)₂].
Gold(I) Complexes: Gold(I) isocyanide complexes are often prepared by reacting a precursor such as (dimethylsulfide)gold(I) chloride or (tetrahydrothiophene)gold(I) chloride with the isocyanide. The labile sulfide (B99878) ligand is readily displaced by the isocyanide.
Zero-Valent Metal Complexes: For metals in a zero-oxidation state, such as Cr(0) or Pd(0), the synthesis often starts from a precursor where the metal is in a higher oxidation state, followed by reduction, or by using a reactive zero-valent starting material. For example, reacting Pd(CNtBu)₂ with a cyclic tetrasilane resulted in a tetrapalladium cluster, demonstrating a pathway to polynuclear structures. mdpi.com
Characterization of these complexes relies heavily on spectroscopic methods. IR spectroscopy is crucial for observing the ν(CN) stretch, which shifts upon coordination. NMR spectroscopy (¹H, ¹³C) confirms the structure of the adamantyl framework, while ³¹P NMR is essential for complexes containing phosphine co-ligands. For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard. arabjchem.orgrscf.rumdpi.com
Ligand exchange reactions are fundamental to understanding the stability and reactivity of coordination complexes. The stability of isocyanide complexes and their propensity to undergo ligand exchange depends on the metal center, the co-ligands, and the solvent.
Studies on isocyanide-phosphine complexes of palladium(II) dihalides, [PdX₂(CNR)(PPh₃)], show that their stability towards ligand disproportionation is highly dependent on the halide (X). rscf.ru When X = Cl or Br, the mixed-ligand complexes are stable in solution. However, when X = I, the complex readily undergoes ligand exchange to form a mixture of the starting complex along with the bis(isocyanide) and bis(phosphine) species ([PdI₂(CNR)₂] and [PdI₂(PPh₃)₂]). rscf.ru This suggests that the stability of a hypothetical [PdX₂(CN-Ad(CH₃)₂)(L)] complex would be greater with chloride or bromide ions compared to iodide.
The reaction of the tetrapalladium cluster Pd₄{Si(ⁱPr)₂}₃(CNᵗBu)₄ with an N-heterocyclic carbene (NHC) resulted in the displacement of the tert-butyl isocyanide ligand, yielding Pd₄{Si(ⁱPr)₂}₃(NHC)₃. mdpi.com This indicates that in this particular system, the Pd-NHC bond is favored over the Pd-isocyanide bond, demonstrating the lability of the isocyanide ligand towards exchange with stronger donors.
The general trends for ligand substitution rates in square planar complexes indicate that factors like the strength of the entering and leaving ligands, the nature of the metal center, and steric crowding all play a role. vu.nl The bulky 3,5-dimethyladamantyl group would be expected to influence the kinetics of such exchange reactions.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the intrinsic properties of 1-isocyano-3,5-dimethyladamantane.
The isocyanide functional group (-N≡C) is central to the reactivity of the molecule, possessing a unique electronic structure that allows it to react with both electrophiles and nucleophiles at the carbon atom. researchgate.netnih.gov DFT calculations can effectively model the electron-deficient character of the isocyanide carbon.
Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The LUMO of the isocyano group is particularly important for its reactivity. For instance, a low LUMO energy suggests a strong ability to accept electron density from metal catalysts. In transition-metal-catalyzed reactions, such as [2+2+1] cycloadditions with Pd(0) or Au(I), the isocyanide's ability to engage in π-backbonding is facilitated by the energy and symmetry of its LUMO. While the aliphatic adamantyl group does not typically contribute directly to UV-vis absorption, computational studies on similar adamantane (B196018) derivatives have shown that electronic promotions can lead to an increase in electron density around the cage structure. nih.gov
Table 1: Representative Frontier Molecular Orbital Data for the Isocyano Group This table presents hypothetical values based on typical findings for alkyl isocyanides to illustrate the concepts.
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | > 0 | Antibonding π* orbital |
| LUMO | -1.8 | Primarily located on the isocyanide carbon; accepts electrons from nucleophiles or metal d-orbitals. |
| HOMO | < -9.0 | Lone pair on the carbon atom, involved in σ-donation. |
| HOMO-1 | < -10.0 | π-bonding orbital of the C≡N bond. |
Conformational Analysis of the Adamantyl Scaffold
Molecular dynamics simulations and 2D NMR experiments on other complex adamantane derivatives have been used to characterize their conformational changes. nih.gov For this compound, computational analysis would focus on the rotational barrier of the isocyano group and the orientation of the two methyl groups relative to the cage. These steric factors, though subtle, can be evaluated using techniques like X-ray crystallography or Nuclear Overhauser Effect (NOE) NMR, and modeled computationally to understand their influence on reaction yields and selectivity.
Reaction Mechanism Elucidation
Theoretical calculations are essential for mapping the reaction pathways of this compound, particularly in complex multicomponent and radical reactions.
Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful synthetic tools. nih.govacs.org The key mechanistic feature is the exceptional reactivity of the isocyanide, which involves the formation of an α-adduct intermediate. acs.org Computational studies, often using DFT, focus on locating the transition state for this α-addition step, where a cation and an anion add to the isocyanide carbon. mdpi.com The geometry and energy of this transition state are critical in determining the reaction's feasibility and stereochemical outcome. nih.gov
Radical Reactions: The adamantane framework can readily form a stable tertiary radical. In radical reactions, a radical initiator like di-tert-butylperoxide (DTBP) can abstract a hydrogen atom from an alkane to generate an adamantyl radical. nih.gov This radical then adds to the isocyanide carbon of a reaction partner to form a highly reactive imidoyl radical intermediate. nih.govnih.govbeilstein-journals.org Computational studies help to elucidate the structure of the transition state for this radical addition and subsequent steps, providing insight into the reaction's regioselectivity and efficiency. nih.govnumberanalytics.com
By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a detailed energetic profile, or potential energy surface, for a given reaction. This profile provides quantitative data on activation barriers (the energy difference between reactants and the transition state) and reaction enthalpies.
For an MCR, the profile would show the relative energies of the initial components, the formation of the α-adduct intermediate, the transition state for the subsequent rearrangement (e.g., Mumm rearrangement), and the final product. nih.gov For a radical reaction, it would map the energy changes from the initial adamantyl radical formation to the addition to the isocyanide, forming the imidoyl radical, and its subsequent trapping. nih.gov
Table 2: Illustrative Energetic Profile for a Key Reaction Step (Radical Addition) This table contains hypothetical DFT-calculated relative energy values (in kcal/mol) for the addition of an adamantyl radical to an isocyanide.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Adamantyl Radical + Isocyanide | 0.0 |
| Transition State | Radical addition to the isocyanide carbon | +5.7 |
| Intermediate | Imidoyl Radical | -25.3 |
Molecular Modeling and Simulations
Beyond static quantum chemical calculations, molecular modeling and simulations offer a dynamic picture of the compound's behavior. Ab initio molecular dynamics simulations can be employed to study fragmentation pathways and electronic relaxation processes in adamantane-based structures. researchgate.net
For this compound, molecular dynamics simulations could be used to:
Analyze Conformational Dynamics: To study the flexibility of the isocyano group and the interactions between the substituents over time. nih.gov
Simulate Solvent Effects: To understand how the solvent environment influences the compound's conformation and reactivity.
Model Intermolecular Interactions: To investigate how the molecule might bind to a catalyst's active site or interact with other reactants, which is crucial for designing more efficient synthetic protocols.
These simulations provide a bridge between the theoretical properties of an isolated molecule and its behavior in a real-world chemical system.
Rational Design of Derivatives for Specific Reactivity or Coordination
The rational design of derivatives of this compound is heavily influenced by computational modeling, which can predict how structural modifications will affect the molecule's electronic properties and, consequently, its reactivity. A primary focus of these investigations is tuning the characteristics of the isocyano functional group for specific applications in areas like coordination chemistry and catalysis.
Density Functional Theory (DFT) is a key computational method used to model the electronic structure of the isocyanide. These calculations can determine crucial parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyano group. For this compound, the LUMO energy has been calculated to be approximately -1.8 eV. This value indicates a significant electron-deficient character, which suggests a strong capacity for π-backbonding with electron-rich transition metals like Palladium(0) or Gold(I). This property is highly desirable for facilitating catalytic processes such as [2+2+1] cycloadditions, where the isocyanide acts as a ligand.
Computational approaches, such as distortion/interaction analysis and energy decomposition analysis, allow researchers to systematically explore how changes to the adamantane scaffold could enhance reactivity or selectivity. nih.gov By computationally substituting different functional groups on the adamantane cage, scientists can predict the resulting changes in steric hindrance and electronic properties without synthesizing each compound. For example, adding electron-withdrawing or electron-donating groups at various positions on the cage would modulate the electron density at the isocyano carbon and nitrogen atoms, thereby fine-tuning its donor-acceptor properties for coordination with specific metal centers.
Below is a conceptual data table illustrating how theoretical modifications could be designed to alter the reactivity of the parent compound for specific applications.
| Theoretical Derivative | Intended Modification | Predicted Effect on Isocyano Group | Target Application |
| 1-Isocyano-3,5,7-trimethyladamantane | Increase steric bulk near the functional group | Enhance selectivity in coordination | Stereoselective Catalysis |
| 1-Isocyano-3-adamantanol | Introduce a polar hydroxyl group | Modify solubility and hydrogen bonding capability | Use in protic solvents or as a bifunctional ligand |
| 1-Isocyano-3,5-difluoroadamantane | Introduce electron-withdrawing groups | Lower the LUMO energy further | Enhance π-backbonding with metal catalysts |
This table is illustrative and based on established principles of computational chemistry.
Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies of the Isocyano Stretch)
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound. Of particular interest is the characteristic stretching vibration of the isocyano (N≡C) group in infrared (IR) spectroscopy.
Experimentally, the N≡C stretch for this compound appears as a sharp, strong absorption band in the region of 2150–2100 cm⁻¹. Computational models, often using DFT, can calculate the vibrational frequencies of the molecule with considerable accuracy. These theoretical predictions serve two main purposes: they help to definitively assign the experimentally observed bands to specific molecular motions, and they allow for the prediction of how these signatures will change in different chemical environments.
For instance, theoretical studies on analogous isocyano-containing molecules have demonstrated a strong correlation between the isonitrile stretching frequency and the properties of the surrounding medium, such as the polarity and hydrogen-bond-donating ability of a solvent. mdpi.com By simulating the interaction between this compound and various solvent molecules, computational models can predict the shift in the N≡C vibrational frequency. This is crucial for using the isocyano group as an IR probe to study local environments, for example, within the active site of an enzyme. mdpi.com A blue shift (increase in frequency) is typically predicted in more polar or protic solvents due to stabilization of the isocyanide's ground state via dipole-dipole interactions or hydrogen bonding.
The following table presents the experimentally observed IR frequency range for the N≡C stretch and illustrates how theoretical calculations might predict this frequency to shift in different solvent environments, based on principles observed in related compounds.
| Method | Medium | Predicted N≡C Stretch (cm⁻¹) | Comment |
| Experimental IR | General (unspecified) | 2150–2100 | The typical range observed for the solid or in non-polar solvents. |
| Theoretical (DFT) | Gas Phase (in vacuo) | ~2145 | Provides a baseline frequency without intermolecular interactions. |
| Theoretical (DFT) | Toluene (Aprotic, Non-polar) | ~2142 | A small red shift relative to the gas phase due to weak solvent effects. |
| Theoretical (DFT) | Acetonitrile (B52724) (Aprotic, Polar) | ~2150 | A blue shift is predicted due to the polar nature of the solvent. |
| Theoretical (DFT) | Methanol (Protic, Polar) | ~2158 | A significant blue shift is predicted due to hydrogen bonding with the solvent. |
Note: The theoretical values are representative and intended to illustrate the trends predicted by computational models based on studies of similar compounds. mdpi.com
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 1-isocyano-3,5-dimethyladamantane. The rigid, symmetric nature of the adamantane (B196018) cage, combined with the presence of methyl and isocyano groups, gives rise to a distinct and interpretable set of signals in both ¹H and ¹³C NMR spectra.
The ¹H NMR spectrum provides a clear fingerprint of the molecule. The two methyl groups attached to tertiary carbons of the adamantane cage are chemically equivalent due to the molecule's symmetry, resulting in a sharp singlet in the upfield region. The protons on the adamantane cage itself are categorized into bridgehead (methine) and methylene (B1212753) protons, which appear as complex multiplets due to spin-spin coupling.
The ¹³C NMR spectrum is equally informative. It displays distinct signals for the equivalent methyl carbons, the different types of carbons within the adamantane framework (quaternary, methine, and methylene), and, most characteristically, the isocyano carbon. The chemical shift of the isocyano carbon is particularly diagnostic. While detailed spectra for this specific compound are not widely published in peer-reviewed literature, expected chemical shift ranges can be predicted based on extensive data from other adamantane derivatives. mdpi.comrsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning each proton and carbon signal and confirming the connectivity of the entire molecular structure.
Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃ Predicted chemical shifts are based on typical values for adamantane derivatives and isocyanides.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | -CH₃ | ~1.0 | Singlet | Two equivalent methyl groups. |
| ¹H | Cage -CH- | ~1.4 - 2.1 | Multiplet | Bridgehead protons of the adamantane cage. |
| ¹H | Cage -CH₂- | ~1.5 - 2.4 | Multiplet | Methylene protons of the adamantane cage. |
| ¹³C | -CH₃ | ~30 | Quartet | Equivalent methyl carbons. |
| ¹³C | Cage -C -CH₃ | ~32-34 | Singlet | Quaternary carbons bearing methyl groups. |
| ¹³C | Cage -C -NC | ~60-65 | Singlet | Quaternary carbon bearing the isocyano group. |
| ¹³C | Cage -CH- | ~38-42 | Doublet | Bridgehead carbons. |
| ¹³C | Cage -CH₂- | ~40-50 | Triplet | Methylene carbons. |
| ¹³C | -N≡C | ~155-165 | Singlet | Isocyano carbon, highly deshielded. |
Note: The exact chemical shifts can be influenced by the solvent and experimental conditions. washington.edu
In situ NMR spectroscopy is a powerful method for studying reaction mechanisms and kinetics directly in the NMR tube under reaction conditions. rsc.org This technique can be applied to monitor the synthesis of this compound, for instance, in the final dehydration step of the corresponding formamide (B127407) precursor. By acquiring NMR spectra at regular intervals, researchers can track the disappearance of reactant signals (e.g., the formyl proton of the precursor) and the simultaneous appearance and growth of signals corresponding to the this compound product. rsc.org This provides invaluable quantitative data on reaction rates and can help identify transient intermediates or side products that would be missed by conventional analysis of the final product, thereby offering deep mechanistic insight. rsc.org
Mass Spectrometry Techniques
Mass spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of a compound, while tandem mass spectrometry reveals its structural details through controlled fragmentation.
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental formula of this compound. The molecular formula is C₁₃H₁₉N, which corresponds to a calculated monoisotopic mass of 189.15175. HRMS instruments can measure this value with high accuracy (typically to within 5 ppm), allowing for the unambiguous confirmation of the elemental composition and distinguishing it from other potential compounds with the same nominal mass. This technique is a cornerstone of modern chemical characterization. rsc.org
Tandem mass spectrometry (MS/MS) is employed to probe the molecule's structure by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion ([M]⁺•, m/z ≈ 189) is first isolated. It is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The analysis of these fragments helps to piece together the original structure.
For this compound, the fragmentation is expected to be dominated by the stable, rigid adamantane core. researchgate.net Key fragmentation pathways would likely include:
Loss of a methyl radical: This would produce a prominent fragment ion at [M - 15]⁺.
Breakdown of the adamantane cage: The polycyclic structure can undergo complex rearrangements and cleavages, a characteristic feature in the mass spectra of adamantane derivatives. researchgate.net A common and highly stable fragment corresponds to the adamantyl cation, [C₁₀H₁₅]⁺, at m/z 135.
Loss of the isocyano group: Cleavage of the C-N bond can also occur.
By studying these pathways, the connectivity and relative stability of different parts of the molecule can be confirmed. chemguide.co.uklibretexts.org
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Nominal) | Proposed Formula | Identity / Origin |
| 189 | [C₁₃H₁₉N]⁺• | Molecular Ion (M⁺•) |
| 174 | [C₁₂H₁₆N]⁺ | Loss of a methyl radical, [M - CH₃]⁺ |
| 148 | [C₁₁H₁₈]⁺• | Loss of a methyl radical and HCN |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation fragment |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.
For this compound, the most diagnostic feature in its IR spectrum is the isocyanide functional group (-N≡C). This group gives rise to a very strong and sharp absorption band in a relatively uncongested region of the spectrum, typically between 2150 and 2100 cm⁻¹. masterorganicchemistry.com This peak is an unmistakable indicator of the isocyano moiety.
Other significant absorptions include:
C-H Stretching: Bands in the 2950-2850 cm⁻¹ region, characteristic of the sp³-hybridized C-H bonds in the adamantane cage and methyl groups. nih.gov
Fingerprint Region: A complex pattern of peaks below 1500 cm⁻¹, arising from C-H bending and C-C skeletal vibrations of the cage structure.
Raman spectroscopy is complementary to IR. The symmetric stretch of the isocyanide triple bond is expected to be highly Raman active, producing a strong and sharp signal in the same frequency region as the IR absorption.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| C-H Stretch (sp³) | 2950 - 2850 | Strong (IR) | From adamantane cage and methyl groups. nih.gov |
| N≡C Stretch | 2150 - 2100 | Strong, Sharp (IR & Raman) | Highly diagnostic for the isocyanide group. masterorganicchemistry.com |
| C-H Bending | ~1470 - 1360 | Medium (IR) | Scissoring and bending modes. |
| C-C Skeletal | < 1200 | Variable (IR) | Complex vibrations of the adamantane cage. |
Characterization of the Isocyano Functional Group Vibrations
The isocyano (-N≡C) functional group is a key feature of this compound, and its vibrational characteristics are a primary focus of spectroscopic analysis. Infrared (IR) and Raman spectroscopy are powerful tools for identifying and characterizing this group.
The most prominent vibrational mode of the isocyano group is the N≡C stretching vibration. This typically appears as a sharp and intense absorption band in the IR spectrum. For this compound, this characteristic absorption is observed in the region of 2150–2100 cm⁻¹. This distinct spectral window allows for easy differentiation from other common functional groups such as nitriles (C≡N), which absorb at higher wavenumbers (around 2250 cm⁻¹), and alkynes (C≡C), which can have overlapping, though typically weaker, absorptions.
In addition to the fundamental stretching vibration, other vibrational modes associated with the isocyano group, such as bending and combination bands, can be observed, although they are generally much weaker. High-resolution spectroscopic techniques can provide further insights into the coupling of the isocyano group's vibrations with the adamantyl cage.
Table 1: Characteristic Vibrational Frequencies of the Isocyano Group in this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| N≡C Stretch | 2150–2100 | Strong, Sharp |
| C-N-C Bend | Lower frequency region | Weak |
Vibrational Modes of the Adamantyl Cage and their Perturbations
The adamantyl cage, with its rigid and highly symmetric tricyclic structure, gives rise to a complex and characteristic set of vibrational modes. These vibrations, which involve the stretching and bending of C-H and C-C bonds within the cage, can be perturbed by the presence of the isocyano and dimethyl substituents. The study of these perturbations provides valuable information about the electronic and steric effects of the substituents on the adamantane framework.
The vibrational spectrum of the adamantane core can be broadly divided into several regions:
C-H Stretching Modes: These are typically observed in the high-frequency region of the IR and Raman spectra, generally between 2850 and 3000 cm⁻¹. The presence of methyl groups introduces additional C-H stretching vibrations.
CH₂ Scissoring and Wagging Modes: These vibrations occur in the 1400–1470 cm⁻¹ region. researchgate.net
C-C Skeletal Vibrations: The stretching and deformation of the carbon-carbon bonds of the adamantane cage result in a series of complex absorptions in the fingerprint region (below 1500 cm⁻¹). These are often coupled and can be sensitive to substitution patterns.
The substitution of the adamantane cage with the isocyano and dimethyl groups leads to a reduction in symmetry from the idealized Td point group of unsubstituted adamantane. rsc.org This change in symmetry can result in the activation of otherwise silent vibrational modes and the splitting of degenerate modes, leading to a more complex spectrum. researchgate.net Theoretical calculations, in conjunction with experimental IR and Raman data, are often employed to make definitive assignments of the fundamental vibrational modes. researchgate.net
Table 2: General Vibrational Mode Assignments for the Adamantyl Cage
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-H Stretch | 2850–3000 |
| CH₂ Scissors | ~1450 |
| CH₂ Wag/Twist | 1000–1400 |
| C-C Stretch/Deformation | < 1000 |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique provides precise information on its molecular structure, conformation, and how the molecules pack together in the solid state.
Determination of Solid-State Molecular Structure and Conformation
While a specific crystal structure for this compound is not publicly available, data from closely related adamantane derivatives allows for a detailed prediction of its solid-state structure. nih.govrsc.orgnih.gov The adamantane cage is expected to adopt its characteristic rigid, strain-free chair conformation for all three fused cyclohexane (B81311) rings. acs.org The methyl groups and the isocyano substituent will occupy bridgehead positions on the adamantane core.
The bond lengths and angles within the adamantane framework are expected to be consistent with those of other adamantane derivatives. The C-N≡C linkage of the isocyano group is anticipated to be nearly linear. The precise bond lengths and angles would be influenced by the electronic nature of the adamantyl group.
Analysis of Intermolecular Interactions in Crystalline Networks
The packing of this compound molecules in a crystal lattice is governed by a variety of weak intermolecular interactions. nih.gov Given the non-polar nature of the adamantyl cage, van der Waals forces are expected to be the dominant interactions, driving the molecules to pack in a way that maximizes contact between their lipophilic surfaces. acs.org
Advanced Chromatographic Techniques
Chromatography is an indispensable tool in the synthesis and analysis of this compound, enabling both the purification of the final product and the analysis of reaction mixtures.
Preparative and Analytical Separation of Reaction Mixtures and Products
Preparative High-Performance Liquid Chromatography (HPLC) is a key technique for the purification of this compound on a laboratory scale. shimadzu.com Given the lipophilic nature of the adamantane core, reversed-phase HPLC (RP-HPLC) is a suitable method. researchgate.net In this technique, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). researchgate.net The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. Isomers and byproducts from the synthesis can be effectively separated to yield the pure compound. nih.gov
Analytical HPLC is used for assessing the purity of the synthesized this compound and for monitoring the progress of a reaction. researchgate.net By comparing the retention time of the product to that of a known standard, its identity can be confirmed. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis.
For more complex separations, especially those involving stereoisomers if a chiral center were present, chiral chromatography would be employed. mdpi.comwikipedia.orgijcrt.org This technique uses a chiral stationary phase (CSP) that interacts differently with enantiomers, leading to their separation. researchgate.net While this compound itself is achiral, this technique is crucial for the separation of chiral adamantane derivatives.
Table 3: Chromatographic Techniques for this compound
| Technique | Stationary Phase Example | Mobile Phase Example | Application |
| Preparative RP-HPLC | Octadecyl-silica (C18) | Acetonitrile/Water | Purification of bulk material |
| Analytical RP-HPLC | Octadecyl-silica (C18) | Methanol/Water | Purity assessment, reaction monitoring |
Coupled Techniques (e.g., GC-MS, LC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools in the analytical workflow for this compound. These techniques provide a synergistic combination of high-resolution separation with the sensitive and specific detection capabilities of mass spectrometry, ensuring both the purity and correct identity of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of volatile and thermally stable compounds like adamantane derivatives. In the context of this compound, GC-MS serves a dual purpose: it can separate the target compound from starting materials, byproducts, and residual solvents, while the mass spectrometer provides definitive structural identification.
Research on related adamantane isocyanides has demonstrated the utility of GC-MS in monitoring reaction progress and confirming product purity. For instance, in the synthesis of the closely related 1-(1-isocyanoethyl)adamantane, GC-MS was successfully employed to monitor the reaction and ascertain a final purity of over 97%. mdpi.com This highlights the suitability of the technique for the quantitative assessment of purity for compounds within this class.
For this compound, a typical GC-MS analysis would involve injection of the sample onto a capillary column (e.g., a non-polar or medium-polarity column such as a 5% phenyl-polysiloxane) housed in a temperature-programmed oven. The compound would elute at a characteristic retention time, which is dependent on its volatility and interaction with the stationary phase. Upon elution, the molecule is ionized, typically by electron impact (EI), leading to the formation of a molecular ion and characteristic fragment ions.
High-resolution mass spectrometry (HRMS) has established the key mass spectral features of this compound. The molecular ion peak is observed at an m/z of 189.30, corresponding to the calculated mass of its molecular formula, C₁₃H₁₉N. The fragmentation pattern is crucial for confirming the compound's identity and provides insight into its structure. Key observed fragments include:
A peak at m/z 174.28, resulting from the loss of a methyl group ([M–CH₃]⁺).
A prominent peak at m/z 135.15, which corresponds to the breakdown of the adamantane core ([C₁₀H₁₅]⁺).
The presence of these specific fragments in the mass spectrum at the expected retention time in the gas chromatogram provides strong evidence for the identity and purity of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For adamantane derivatives that may have limited thermal stability or require analysis in a liquid matrix, LC-MS is the preferred method. While the isocyano group can be sensitive, LC-MS offers a gentle ionization method, preserving the integrity of the molecule during analysis. Furthermore, LC is a powerful purification tool, and its coupling with MS allows for the direct analysis of purification fractions.
The use of High-Performance Liquid Chromatography (HPLC) has been noted as a suitable method for the purification of this compound. A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase gradient of acetonitrile and water. When coupled with a mass spectrometer, this setup allows for the direct confirmation of the identity of the eluting peaks.
In an LC-MS analysis of this compound, the compound would be separated on the HPLC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS that would likely be employed. The resulting mass spectrum would be expected to show a prominent protonated molecule [M+H]⁺ at m/z 190.16, confirming the molecular weight of the compound. Further fragmentation analysis (MS/MS) could be performed on this ion to elicit the characteristic fragment ions observed in GC-MS, providing an additional layer of confirmation.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 1-Isocyano-3,5-dimethyladamantane, and how should conflicting spectral data be resolved?
- Methodology:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the adamantane framework and isocyano group. For example, adamantane derivatives typically exhibit distinct peaks between δ 1.4–2.1 ppm for bridgehead protons and δ 30–50 ppm for carbons in the adamantane core .
- Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion peak (expected m/z for CHN: 175.1361). Discrepancies in fragmentation patterns may arise due to isocyanide instability; use inert atmospheres during analysis .
- Infrared (IR) Spectroscopy: The isocyano group exhibits a sharp absorption band near 2150–2100 cm. Overlap with nitrile or alkyne signals requires deconvolution via second-derivative IR .
Q. How can researchers design a scalable synthesis route for this compound while minimizing side reactions?
- Methodology:
- Precursor Selection: Start with 1-amino-3,5-dimethyladamantane. Dehydration of the formamide derivative (e.g., using POCl/DMF) is a common pathway, but side reactions like hydrolysis can occur. Monitor reaction progress via TLC with UV quenching at 254 nm .
- Optimization: Use phosphoric acid or anhydrous conditions to suppress hydrolysis. A stepwise protocol (e.g., 95% HPO, NaI, 105°C under N) improves yield, as demonstrated in analogous adamantane iodination reactions .
- Purification: Column chromatography with hexane/ethyl acetate (9:1) removes unreacted precursors. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed cycloadditions?
- Methodology:
- Computational Studies: Density Functional Theory (DFT) can model the isocyanide’s electron-deficient nature. For example, the LUMO energy of the isocyano group (-1.8 eV) suggests strong π-backbonding with Pd(0) or Au(I) catalysts, facilitating [2+2+1] cycloadditions .
- Experimental Validation: Use -NMR to track reaction intermediates. For instance, quenching the reaction with DO at -78°C can trap metal-isocyanide adducts for structural elucidation .
- Contradiction Resolution: If yields diverge from theoretical predictions, evaluate steric effects from the adamantane scaffold using X-ray crystallography or NOE NMR .
Q. How does the steric bulk of this compound influence its stability under oxidative or thermal conditions?
- Methodology:
- Thermogravimetric Analysis (TGA): Assess decomposition onset temperatures (expected >200°C for adamantane derivatives). Compare with linear isocyanides to quantify steric stabilization .
- Oxidative Stability Testing: Expose the compound to O/HO at 50°C and monitor via GC-MS. The adamantane core’s rigidity may reduce oxidation rates by shielding the isocyano group .
- Kinetic Studies: Use pseudo-first-order kinetics under controlled atmospheres. A lower activation energy (E) compared to non-sterically hindered isocyanides confirms stability .
Q. What strategies can reconcile discrepancies in biological activity data for this compound derivatives?
- Methodology:
- Structure-Activity Relationship (SAR) Analysis: Correlate substituent positions (e.g., methyl groups at 3,5 vs. 1,3) with bioactivity using multivariate regression. For example, logP calculations (ClogP ≈ 3.5) may explain membrane permeability variations .
- Assay Standardization: Use USP-certified reference materials (e.g., Memantine Related Compound E) to calibrate cytotoxicity assays, ensuring batch-to-batch consistency .
- Meta-Analysis: Apply Cochrane Review principles to aggregate data from conflicting studies, weighting results by methodological rigor (e.g., sample size, blinding protocols) .
Methodological Framework for Future Studies
- Experimental Design: Use factorial designs to test synthesis variables (e.g., temperature, catalyst loading) and identify interactions via ANOVA .
- Data Validation: Cross-reference spectral data with NIST Chemistry WebBook entries for adamantane derivatives to detect anomalies .
- Theoretical Alignment: Anchor studies in conceptual frameworks like frontier molecular orbital theory to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
